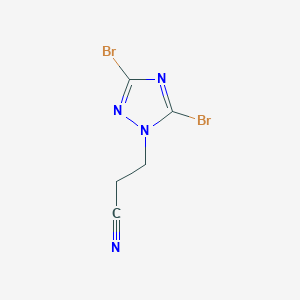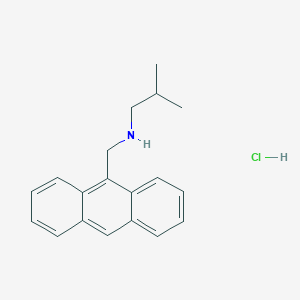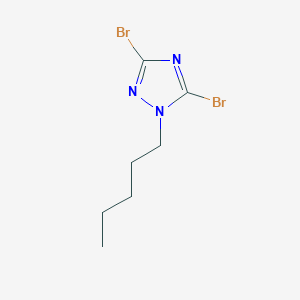
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains bromine atoms and a nitrile group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various reagents . The synthesis process has been improved to address issues such as low yield and poor regioselectivity . Key concepts in the synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .Molecular Structure Analysis
The molecular structure of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can be represented by the SMILES stringBrc1n[nH]c(Br)n1, as provided by Sigma-Aldrich . The compound has a molecular weight of 226.86 .
Applications De Recherche Scientifique
Synthesis and Applications in Material Science
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives have diverse applications in the field of material science and organic synthesis. For instance, dibromo-triazoles have been used as precursors in the synthesis of amino derivatives through amination with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (H.-X. Yu et al., 2014). Additionally, functionalized triazoles have been incorporated into metal-organic frameworks (MOFs), demonstrating their utility in the design of new materials with potential applications in catalysis and gas storage (G. A. Senchyk et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown significant biological activities. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some compounds exhibiting excellent anticonvulsant activity (A. Rajasekaran et al., 2006). These findings highlight the potential of triazole derivatives in developing new therapeutic agents.
Energetic Materials and Explosives
The triazole ring, known for its high nitrogen content and heat of formation, has been explored for the development of energetic materials. Salts of trinitromethyl-substituted triazoles represent a new class of highly dense energetic materials with promising detonation properties and thermal stability, which could surpass traditional explosives like RDX in performance (Venugopal Thottempudi & J. Shreeve, 2011).
Therapeutic Applications
Beyond material science and energetic materials, derivatives of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown potential in therapeutic applications. The synthesis of various 1,2,4-triazole derivatives indicates their utility in addressing significant health issues like cancer, showcasing their antifungal, antidepressant, and especially anticancer properties (А. Rud et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSRFKPWJRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)


![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)